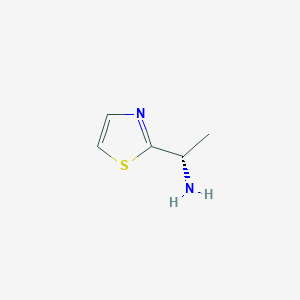

(S)-1-(Thiazol-2-YL)ethanamine

Descripción

Propiedades

IUPAC Name |

(1S)-1-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOLTCNKKZZNIC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292651 | |

| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623143-42-0 | |

| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623143-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Thiazol-2-YL)ethanamine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The chiral center can be introduced using chiral starting materials or through chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(Thiazol-2-YL)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenated thiazoles can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-1-(Thiazol-2-YL)ethanamine serves as a precursor for developing pharmaceutical agents targeting various diseases. Its structural properties allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest efficacy against common pathogens such as E. coli and Staphylococcus aureus.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | TBD | TBD |

Further research is needed to establish comprehensive efficacy profiles.

Anticancer Activity

Thiazole compounds are being investigated for their potential as anticancer agents. A comparative study highlighted several thiazole derivatives with promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 1.61 ± 1.92 |

| Compound B | HepG2 | 1.98 ± 1.22 |

| This compound | TBD | TBD |

The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance cytotoxic activity.

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may possess neuroprotective properties, potentially modulating signaling pathways related to cell survival and apoptosis.

| Compound | Model Used | Protective Effect |

|---|---|---|

| This compound | TBD | TBD |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated moderate antibacterial activity, warranting further exploration into its mechanism of action and potential clinical applications.

Case Study 2: Anticancer Screening

In a recent investigation, this compound was evaluated against multiple cancer cell lines using the MTT colorimetric assay. The findings revealed significant cytotoxicity, suggesting its potential as an anticancer agent.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to act as a building block in the synthesis of more complex molecules makes it valuable in industrial chemistry.

Mecanismo De Acción

The mechanism of action of (S)-1-(Thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The chiral center may also play a role in the compound’s activity by affecting its three-dimensional structure and interactions with biological targets.

Comparación Con Compuestos Similares

Structural Analogs with Thiazole Moieties

(R)-1-(6-Fluorobenzo[d]thiazol-2-YL)ethanamine

- Structure : Differs by a fluorine atom at the 6-position of the benzothiazole ring.

- Synthesis : Prepared as a p-toluenesulfonate salt via methods involving disubstituted ureas .

- Pharmacological Activity : Derivatives of this compound exhibit 10-fold higher acetylcholinesterase (AChE) inhibitory activity compared to rivastigmine, a standard Alzheimer’s drug. The fluorine substituent enhances metabolic stability and binding affinity .

2-(1-Methyl-1H-imidazol-2-YL)ethanamine

- Structure : Replaces the thiazole ring with an imidazole group.

- Properties : Higher acute oral toxicity (Category 4, H302) and skin irritation (H315) compared to thiazole derivatives. The imidazole’s basicity may contribute to increased reactivity and toxicity .

1-[2-(Thiophen-2-YL)-1,3-Thiazol-4-YL]methanamine

- Structure : Incorporates a thiophene ring fused to the thiazole.

2-((2-(Dimethylaminomethyl)thiazol-4-YL)methylsulfanyl)ethanamine

- Structure: Contains a sulfanyl linker and dimethylaminomethyl group.

- Key Data : Molecular weight 231.4 g/mol , hydrogen bond acceptors = 5. The sulfanyl group increases hydrophilicity, which may limit blood-brain barrier penetration compared to (S)-1-(Thiazol-2-YL)ethanamine .

Enantiomeric and Salt Forms

Key Insight : The (S)-enantiomer of thiazolylethanamine derivatives generally shows superior enzymatic inhibition due to optimal spatial alignment with AChE’s catalytic site .

Heterocyclic Variants with Different Cores

2-(Piperazin-1-YL)-N-(1-(Pyridin-2-YL)ethylidene)ethanamine

- Structure : Contains a pyridine ring and piperazine group.

- Activity : Demonstrates moderate AChE inhibition but lacks the pseudoirreversible mechanism seen in thiazole carbamates .

6-(Thiophen-2-YL)-1H-imidazo[1,2-b]pyrazole-1-ethanamine

- Structure : Fused imidazo-pyrazole core with thiophene.

- Molecular Weight : 232.3 g/mol. The extended aromatic system may reduce solubility compared to simpler thiazole derivatives .

Pharmacological and Toxicological Comparison

*Derivatives of this compound.

Key Findings :

Actividad Biológica

(S)-1-(Thiazol-2-YL)ethanamine, also known as thiazole ethanamine, is a compound that has garnered attention for its potential biological activities. This article delves into its characteristics, mechanisms of action, and various research findings related to its biological efficacy.

- Chemical Formula : C₅H₉N₂S

- Molecular Weight : 164.65 g/mol

- CAS Number : 2323582-65-4

- Storage Conditions : Store in a sealed container at room temperature in a dry environment .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is thought to modulate the activity of specific proteins, which can lead to therapeutic effects in several conditions.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.

- Anticancer Potential : Studies have shown that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the induction of apoptosis and modulation of cell cycle progression in cancerous cells.

- Neuroprotective Effects : Some investigations suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Studies

-

Antimicrobial Activity Study :

- A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability, indicating its potential as an antimicrobial agent.

-

Cancer Cell Proliferation Inhibition :

- In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The IC50 values varied across different cell lines, suggesting specificity in its action.

- Neuroprotection in Animal Models :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(Thiazol-2-YL)ethanamine, and how can enantiomeric purity be ensured?

- Methodology : The synthesis typically involves coupling thiazole derivatives with chiral amines. For example, (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine was prepared as a p-toluenesulfonate (PTS) salt via a literature method, followed by disubstituted urea intermediates . To ensure enantiomeric purity, chiral resolution techniques (e.g., diastereomeric salt formation) or enantioselective catalysis should be employed. Kinetic resolution during crystallization or chromatographic separation using chiral columns (e.g., amylose- or cellulose-based stationary phases) is recommended.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon backbone. The thiazole ring protons typically resonate at δ 7.5–8.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical . ORTEP-3 can visualize thermal ellipsoids and molecular geometry .

Q. How can researchers validate the purity of this compound hydrochloride salts?

- Methodology :

- HPLC with Chiral Columns : Use polar organic mode (e.g., acetonitrile/methanol with 0.1% TFA) to separate enantiomers.

- Melting Point Analysis : Compare observed values with literature data (e.g., 139.5–140°C for structurally related compounds) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology :

- Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) are optimal for thermochemical accuracy . Basis sets such as 6-311++G(d,p) balance computational cost and precision.

- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles.

- Validation : Compare computed vibrational spectra (IR) with experimental data to confirm accuracy .

Q. What strategies resolve racemic mixtures of 1-(Thiazol-2-YL)ethanamine to isolate the (S)-enantiomer?

- Methodology :

- Dynamic Kinetic Resolution (DKR) : Use transition-metal catalysts (e.g., Ru-based Shvo catalyst) to racemize the undesired enantiomer during asymmetric hydrogenation.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively acylate the (R)-enantiomer in organic solvents, leaving the (S)-form unreacted.

- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to direct stereoselective thiazole coupling, followed by cleavage .

Q. How does the thiazole ring influence the compound’s bioactivity in medicinal chemistry applications?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the thiazole with other heterocycles (e.g., oxazole, imidazole) and compare inhibitory activity against target enzymes (e.g., cholinergic enzymes) .

- Docking Studies : Use AutoDock Vina to model interactions between the thiazole’s sulfur atom and enzyme active sites (e.g., hydrogen bonding with histidine residues).

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation rates to assess pharmacokinetic liabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.